![molecular formula C14H13N3O2 B14765667 N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14765667.png)
N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide typically involves the reaction of 9H-pyrido[3,4-b]indole-3-carboxylic acid with 2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-(2-oxoethyl)-9H-pyrido[3,4-b]indole-3-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-9H-pyrido[3,4-b]indole-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic and antiarrhythmic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, such as the cannabinoid CB1 receptor, leading to modulation of neurotransmitter release and subsequent physiological effects. Additionally, it may inhibit specific enzymes or ion channels, contributing to its bioactivity.
Comparación Con Compuestos Similares
N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide can be compared with other indole derivatives, such as:
Indole-3-carboxamide: Similar structure but lacks the hydroxyethyl group, leading to different chemical and biological properties.
N-(2-hydroxyethyl)indole-3-carboxamide: Similar structure but lacks the pyrido ring, resulting in different reactivity and bioactivity.
Indole-2-carboxamide: Different position of the carboxamide group, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C14H13N3O2 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c18-6-5-15-14(19)12-7-10-9-3-1-2-4-11(9)17-13(10)8-16-12/h1-4,7-8,17-18H,5-6H2,(H,15,19) |
Clave InChI |
IMQKBAGAPSFKOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


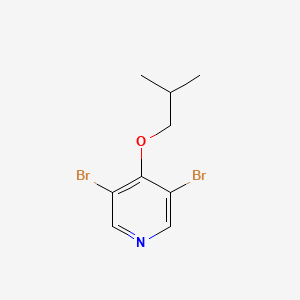

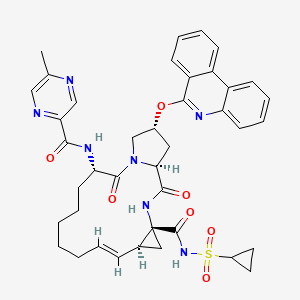
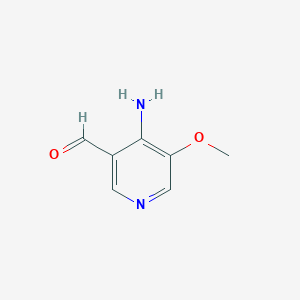

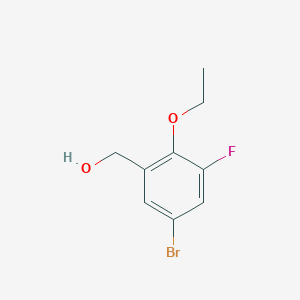
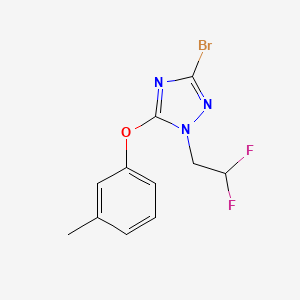
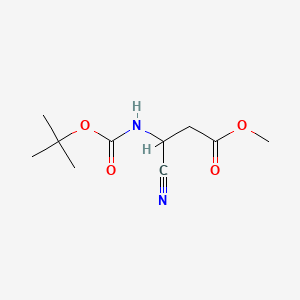



![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14765632.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;acetic acid](/img/structure/B14765644.png)
